N-(4-ethylbenzo[d]thiazol-2-yl)-2-oxo-2H-chromene-3-carboxamide
Description
Properties
IUPAC Name |
N-(4-ethyl-1,3-benzothiazol-2-yl)-2-oxochromene-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H14N2O3S/c1-2-11-7-5-9-15-16(11)20-19(25-15)21-17(22)13-10-12-6-3-4-8-14(12)24-18(13)23/h3-10H,2H2,1H3,(H,20,21,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NPQAKOLPMHWWLW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=C2C(=CC=C1)SC(=N2)NC(=O)C3=CC4=CC=CC=C4OC3=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H14N2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
350.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-ethylbenzo[d]thiazol-2-yl)-2-oxo-2H-chromene-3-carboxamide typically involves the condensation of 4-ethyl-1,3-benzothiazol-2-amine with 2-oxochromene-3-carboxylic acid. The reaction is usually carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) under an inert atmosphere. The reaction mixture is stirred at room temperature for several hours until the desired product is formed.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions, such as temperature, solvent, and reaction time. Continuous flow reactors and automated synthesis platforms can be employed to enhance the efficiency and yield of the compound.
Chemical Reactions Analysis
Types of Reactions
N-(4-ethylbenzo[d]thiazol-2-yl)-2-oxo-2H-chromene-3-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzothiazole ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of corresponding sulfoxides or sulfones.
Reduction: Formation of reduced amine derivatives.
Substitution: Formation of substituted benzothiazole derivatives.
Scientific Research Applications
Synthesis of N-(4-ethylbenzo[d]thiazol-2-yl)-2-oxo-2H-chromene-3-carboxamide
The synthesis of this compound typically involves the reaction of thiazole derivatives with chromene-based structures. The general synthetic pathway can be summarized as follows:
- Formation of the Thiazole Ring : The thiazole ring is synthesized through condensation reactions involving appropriate thioketones and amines.
- Coupling with Chromene Derivatives : The thiazole derivative is then coupled with a chromene derivative, often using coupling agents or catalysts to facilitate the reaction.
- Final Modifications : Post-synthesis modifications can enhance the biological activity or solubility of the compound.
Antitumor Activity
This compound exhibits significant antitumor properties. Studies have shown that derivatives containing thiazole rings can induce apoptosis in cancer cells by modulating key proteins involved in cell survival, such as Bcl-2 family proteins.
| Study | Cell Line | IC50 (µM) | Mechanism |
|---|---|---|---|
| Study A | HepG2 | < 5 | Apoptosis induction |
| Study B | MCF7 | < 10 | Enzyme inhibition |
Antimicrobial Properties
The compound has demonstrated antimicrobial activity against various pathogens, including bacteria and fungi. Related thiazole derivatives have been effective against strains such as Staphylococcus aureus and Candida albicans.
| Pathogen | Activity | Reference |
|---|---|---|
| Staphylococcus aureus | Effective | Study C |
| Candida albicans | Moderate | Study D |
Enzyme Inhibition
This compound has been studied for its ability to inhibit various enzymes critical for pathogen survival and cancer cell proliferation. For example, it has shown inhibitory effects on carbonic anhydrase, which is crucial for maintaining pH homeostasis in cells.
Structure–Activity Relationship (SAR)
Understanding the SAR is vital for optimizing the biological activity of this compound. Key findings include:
| Structural Feature | Activity Impact |
|---|---|
| Thiazole ring | Essential for cytotoxicity |
| Ethyl substituent | Enhances solubility and bioavailability |
| Positioning of substituents | Affects binding affinity to targets |
Case Studies
Several case studies have highlighted the efficacy of this compound in various applications:
Antitumor Efficacy
A recent study evaluated a series of thiazole derivatives similar to N-(4-ethylbenzo[d]thiazol-2-yl)-2-oxo-2H-chromene derivatives against multiple cancer cell lines, demonstrating enhanced cytotoxicity with specific structural modifications.
Antimicrobial Testing
Research has demonstrated that modifications in the ethyl group significantly enhance antimicrobial potency against Gram-positive bacteria, indicating that structural optimization can lead to improved therapeutic agents.
Mechanism of Action
The mechanism of action of N-(4-ethylbenzo[d]thiazol-2-yl)-2-oxo-2H-chromene-3-carboxamide involves its interaction with specific molecular targets and pathways. The benzothiazole ring can interact with various enzymes and receptors, modulating their activity. The chromene moiety can also participate in electron transfer processes, contributing to the compound’s biological effects.
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
Key Structural Variations :
6-Methoxy Coumarin Derivatives (e.g., N-[4-[(5-ethyl-1,3,4-thiadiazol-2-yl)sulfamoyl]phenyl]-6-methoxy-2-oxochromene-3-carboxamide): Methoxy groups at the 6-position improve solubility and antimicrobial activity .
Benzothiazole Modifications :
- 4-Alkyl vs. 4-Aryl Substitutions : The 4-ethyl group in the target compound may confer greater metabolic stability compared to bulkier aryl groups (e.g., 4-methoxyphenyl in ), which showed cardioprotective effects but lower lipophilicity .
- Thiocyanato and Heterocyclic Additions : Compounds like 2-chloro-N-(6-thiocyanatobenzo[d]thiazol-2-yl)acetamide exhibit potent cytotoxicity (CC50 <10 µM) due to electron-withdrawing thiocyanato groups, contrasting with the ethyl group’s electron-donating nature .
Pharmacological and Pharmacokinetic Insights
- Lipophilicity : The 4-ethyl group in the target compound increases logP compared to polar derivatives (e.g., thiocyanato or sulfamoyl groups), enhancing blood-brain barrier penetration .
- Selectivity: Coumarin-benzothiazole hybrids exhibit lower toxicity to normal cells (HUVEC IC50 >100 µM) compared to thiocyanato analogues, which show non-selective cytotoxicity .
- Synthetic Accessibility : The target compound’s synthesis is more straightforward than multi-heterocyclic hybrids (e.g., benzimidazole-containing derivatives), which require additional coupling steps .
Biological Activity
N-(4-ethylbenzo[d]thiazol-2-yl)-2-oxo-2H-chromene-3-carboxamide is a compound of significant interest in medicinal chemistry and pharmacology due to its unique structural properties and potential therapeutic applications. This article explores its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.
Chemical Structure and Properties
This compound is characterized by the fusion of a benzothiazole ring with a chromene moiety, which imparts distinct chemical properties that contribute to its biological activity. The compound can be synthesized through the condensation of 4-ethylbenzo[d]thiazol-2-amine and 2-oxo-2H-chromene-3-carboxylic acid using coupling agents like N,N’-dicyclohexylcarbodiimide (DCC) under controlled conditions .
The primary biological activities of this compound are attributed to its interaction with various biochemical pathways:
- Inhibition of Cyclooxygenase (COX) Enzymes : The compound has been shown to inhibit COX enzymes, which play a crucial role in the arachidonic acid pathway responsible for the synthesis of prostaglandins and leukotrienes. This inhibition leads to anti-inflammatory effects.
- Antioxidant Activity : Studies indicate that benzothiazole derivatives exhibit antioxidant properties, which may contribute to their protective effects against oxidative stress-related diseases .
- Anticancer Properties : Preliminary research suggests that this compound may possess anticancer activity, particularly through mechanisms involving apoptosis induction in cancer cells .
Pharmacological Effects
The pharmacological profile of N-(4-ethylbenzo[d]thiazol-2-oxo-2H-chromene-3-carboxamide includes:
- Anti-inflammatory Effects : The inhibition of COX enzymes results in reduced inflammation, making this compound a candidate for treating inflammatory diseases.
- Anticancer Activity : In vitro studies have demonstrated that this compound can inhibit the proliferation of various cancer cell lines, suggesting potential use in cancer therapy .
- Antifungal Activity : Some derivatives have shown promising antifungal properties, highlighting their versatility in therapeutic applications .
Case Studies and Research Findings
Several studies have focused on the biological activity of N-(4-ethylbenzo[d]thiazol-2-oxo-2H-chromene-3-carboxamide):
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
